Nitric acid, magnesium neodymium salt
Description
Structure
2D Structure
Properties
CAS No. |
19696-95-8 |
|---|---|
Molecular Formula |
MgN5NdO15 |
Molecular Weight |
230.55 g/mol |
IUPAC Name |
magnesium;neodymium(3+);nitrate |
InChI |
InChI=1S/Mg.NO3.Nd/c;2-1(3)4;/q+2;-1;+3 |
InChI Key |
BSMQUHIMQNRMCR-UHFFFAOYSA-N |
SMILES |
[N+](=O)([O-])[O-].[Mg+2].[Nd+3] |
Canonical SMILES |
[N+](=O)([O-])[O-].[Mg+2].[Nd+3] |
Other CAS No. |
19696-95-8 |
Synonyms |
nitric acid, magnesium neodymium salt |
Origin of Product |
United States |
Synthetic Methodologies and Crystallization Mechanisms
Solution-Based Synthesis Approaches for Complex Nitrate (B79036) Formation
Solution-based synthesis offers a versatile platform for the formation of complex and double nitrates by allowing intimate mixing of constituent ions at the molecular level. These methods include fractional crystallization, isothermal saturation, and homogeneous precipitation, each providing a unique pathway to the desired compound.
Fractional crystallization is a well-established technique for separating components from a solution based on differences in their solubility. Due to the similar chemical properties and ionic radii of lanthanide elements, this method has been historically employed for their separation. wikipedia.org This principle is extended to the synthesis of double salts, where a solution containing both magnesium nitrate and a lanthanide nitrate, such as neodymium nitrate, is concentrated to induce crystallization. The process can selectively yield a double salt with a specific stoichiometry, such as the crystallized mixture of double salts of gadolinium, samarium, and europium with magnesium nitrate produced during rare-earth element processing. wikipedia.org
The choice of solvent system is critical in directing the crystallization pathway. The system is typically aqueous, but the addition of nitric acid significantly influences the phase equilibria. Studies on analogous Mg(NO₃)₂–Ln(NO₃)₃–H₂O systems (where Ln = Lanthanum, Cerium, Praseodymium) show that in nitric acid solutions, congruently soluble double salts are formed. daneshyari.com The presence of nitric acid can alter the solubility of the individual and double salts, thereby affecting the crystallization fields of the different solid phases. daneshyari.com For instance, research on the Mg(NO₃)₂–Ln(NO₃)₃–HNO₃–H₂O quaternary systems was conducted in a medium of approximately 21 mass% HNO₃. daneshyari.com The density and vapor-liquid equilibrium of the underlying Mg(NO₃)₂-HNO₃-H₂O system are important factors in process design and have been studied over various concentrations and temperatures. researchgate.net
Table 1. Equilibrium Solid Phases in Mg(NO₃)₂–Ln(NO₃)₃–HNO₃–H₂O Systems at 298.15 K daneshyari.com
| System Component (Ln) | Equilibrium Solid Phase 1 | Equilibrium Solid Phase 2 (Double Salt) | Equilibrium Solid Phase 3 |
|---|---|---|---|
| Lanthanum (La) | Mg(NO₃)₂·6H₂O | 3Mg(NO₃)₂·2La(NO₃)₃·24H₂O | La(NO₃)₃·6H₂O |
| Cerium (Ce) | Mg(NO₃)₂·6H₂O | 3Mg(NO₃)₂·2Ce(NO₃)₃·24H₂O | Ce(NO₃)₃·6H₂O |
| Praseodymium (Pr) | Mg(NO₃)₂·6H₂O | 3Mg(NO₃)₂·2Pr(NO₃)₃·24H₂O | Pr(NO₃)₃·6H₂O |
The purity and yield of the synthesized magnesium neodymium nitrate are highly dependent on the optimization of crystallization parameters. Key factors that must be controlled include saturation temperature, cooling rate, and stirring rate. iwaponline.comresearchgate.net Studies on similar magnesium salt crystallization show that a higher saturation temperature generally leads to a higher crystallization yield. iwaponline.com Conversely, the cooling rate and stirring rate can influence the metastable zone width (MSZW), crystal size, and morphology. iwaponline.comresearchgate.net A slower cooling rate and optimized agitation can promote the growth of larger, more uniform crystals, which are easier to separate and typically have higher purity.
Table 2. Influence of Process Parameters on Crystallization in Magnesium Salt Systems (Illustrative) iwaponline.com
| Parameter Varied | Observation | Effect on Product |
|---|---|---|
| Saturation Temperature (T₀) | Increasing T₀ decreases the metastable zone width (MSZW) and increases crystallization yield. | Higher yield of crystalline product. |
| Cooling Rate (R) | Increasing R leads to a wider MSZW and a lower yield. | Affects balance between nucleation and crystal growth. |
| Stirring Rate (S) | Increasing S narrows the MSZW and enhances the crystallization yield. | Improves mass transfer and promotes more uniform crystal growth. |
In systems containing multiple lanthanide elements, co-crystallization is a significant phenomenon. Research has demonstrated that double nitrates of magnesium with different lanthanides (e.g., La, Ce, Pr) are often isomorphous, meaning they have identical crystal structures. daneshyari.com For example, the double salts 3Mg(NO₃)₂·2Ln(NO₃)₃·24H₂O were found to belong to the hexagonal system with space group R-3 for Ln = La, Ce, and Pr. daneshyari.com This structural similarity means that if a solution contains neodymium alongside other lanthanides like praseodymium or samarium, they are likely to co-crystallize, forming a solid solution of mixed lanthanide-magnesium double nitrates. This makes their separation by simple crystallization challenging and underscores the importance of high-purity starting materials for synthesizing a specific double salt. wikipedia.org
The isothermal saturation or isothermal solubility method is a fundamental technique used to determine phase diagrams for water-salt systems. This approach involves preparing saturated solutions at a constant temperature and analyzing the composition of both the liquid phase and the solid residue in equilibrium. daneshyari.com By applying this method to the Mg(NO₃)₂-Nd(NO₃)₃-H₂O system, it is possible to precisely map the crystallization fields for magnesium nitrate, neodymium nitrate, and any double salts that form. A study on analogous systems successfully used this method to construct phase diagrams and identify the formation of congruently soluble double salts. daneshyari.com The compositions of the solid phases were definitively identified using Schreinemaker's wet residues method. daneshyari.com
Table 3. Summary of Phase Equilibria Findings for Mg(NO₃)₂–Ln(NO₃)₃–HNO₃–H₂O Systems daneshyari.com
| System Type | Methodology | Key Findings |
|---|---|---|
| Quaternary: Mg(NO₃)₂–Ln(NO₃)₃–HNO₃–H₂O | Isothermal Solubility at 298.15 K | Systems consist of three equilibrium solid phases. |
| (Ln = La, Ce, Pr) | Schreinemaker's Wet Residues Method | Identification of a new congruently soluble double salt with the general formula 3Mg(NO₃)₂·2Ln(NO₃)₃·24H₂O. |
Homogeneous precipitation is a synthesis technique that avoids the rapid, localized supersaturation common in conventional precipitation. This is often achieved by using a reagent, such as urea (B33335) (CH₄N₂O), that slowly decomposes upon heating to generate the precipitating agent in situ. bendola.com In an aqueous solution of magnesium and neodymium nitrates, the thermal decomposition of urea gradually increases the pH by producing ammonia (B1221849) and hydroxide (B78521) ions. bendola.com This slow, uniform change in pH facilitates the controlled co-precipitation of magnesium and neodymium ions to form well-crystallized layered double hydroxides (LDHs) with nitrate as the interlayer anion. youtube.comresearchgate.netresearchgate.netakademiabaru.com The resulting material is a layered hydroxide nitrate, a different class of compound from the double salt, but one synthesized from the same precursor salts. The general reaction for urea hydrolysis is: (H₂N)₂CO + 3H₂O → CO₂ + 2NH₄⁺ + 2OH⁻ bendola.com This method allows for the formation of uniform, submicron particles. bendola.com
Low-Temperature Combustion Synthesis for Related Neodymium-Magnesium Materials
Low-Temperature Combustion Synthesis (LCS), often referred to as Solution Combustion Synthesis (SCS), is a versatile and efficient method for producing a wide array of nanostructured materials, including complex oxides. rsc.orgmdpi.com This technique is characterized by a self-sustaining, exothermic redox reaction between metal nitrates, which act as oxidizers, and an organic fuel, which serves as a reductant. researchgate.netmdpi.com
The process typically begins with the creation of a homogeneous aqueous solution containing stoichiometric amounts of the metal precursors, such as magnesium nitrate and neodymium nitrate, along with a selected fuel. osti.gov Common fuels include amino acids like glycine (B1666218), or other organic compounds such as urea and citric acid. researchgate.netacs.org Upon heating, typically on a hot plate or in a furnace at temperatures between 300-500 °C, the water evaporates, leading to a viscous gel. rsc.orgacs.org This gel, containing a molecular-level mixture of the oxidizer and fuel, eventually reaches its ignition temperature and undergoes a rapid, self-sustaining combustion. osti.gov The reaction is characterized by the evolution of a large volume of gases, which helps in dissipating heat, preventing the sintering of particles, and resulting in a voluminous, highly porous, and often nanocrystalline powder product. mdpi.com
The choice of fuel and the fuel-to-oxidizer (F/O) ratio are critical parameters that significantly influence the combustion process and the final product's characteristics. researchgate.net Different fuels have varying decomposition temperatures and generate different amounts of gaseous products, which affects the flame temperature and duration of the combustion. rsc.orgmdpi.com For instance, glycine is a popular fuel as it acts as a complexing agent for metal ions, ensuring homogeneity in the precursor gel. mdpi.com The F/O ratio can be adjusted to control the reaction's exothermicity; a higher ratio generally leads to more intense combustion and can affect properties like crystallite size and surface area. researchgate.net This method's ability to produce homogeneous, multi-component oxide powders makes it highly suitable for synthesizing materials containing both magnesium and neodymium. osti.govresearchgate.netacs.org
Table 1: Influence of Fuel Type on Solution Combustion Synthesis (SCS) of Metal Oxides
| Fuel Type | Typical Precursors | Key Characteristics of Process | Impact on Final Product | Reference |
|---|---|---|---|---|
| Glycine | Metal Nitrates (e.g., Cu(NO₃)₂, Fe(NO₃)₃) | Acts as a complexing agent, ensuring precursor homogeneity. Combustion is often rapid and energetic. | Produces fine, crystalline powders with high purity and narrow particle size distribution. Can control product phase (e.g., oxide vs. metal) by adjusting G/N ratio. | mdpi.com |
| Urea | Metal Nitrates (e.g., Al(NO₃)₃, Mg(NO₃)₂) | Gradual decomposition leads to a slower reaction and release of gases, delaying the combustion event. | Can lead to smaller crystallite sizes compared to more energetic fuels. Often used in mixed-fuel systems. | rsc.orgmdpi.com |
| Citric Acid | Metal Nitrates (e.g., Zn(NO₃)₂, Fe(NO₃)₃) | Forms polymeric gel precursors (Pechini method). Can act as an inhibitor, reducing maximal combustion temperature. | Often results in the formation of some residual carbon. Can be used to synthesize various morphologies. | researchgate.netbakhtiniada.ru |
| Mixed Fuels (e.g., Glycine + Urea) | Metal Nitrates (e.g., Bi(NO₃)₃, Fe(NO₃)₃) | Combines properties of different fuels to control combustion temperature and gas evolution rates. | Allows for finer control over particle size and reduction of agglomeration compared to single-fuel systems. | mdpi.com |
Exploration of Novel Synthetic Pathways and Green Chemistry Considerations
In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods, collectively known as green chemistry. mdpi.combohrium.com These approaches prioritize the use of non-toxic solvents, renewable materials, and energy-efficient processes to minimize environmental impact. rsc.orgmdpi.com For the synthesis of mixed-metal materials like magnesium neodymium oxides, green routes offer a promising alternative to conventional chemical methods.
A prominent green synthesis strategy involves the use of biological extracts, particularly from plants. nih.govcolab.ws Various parts of a plant, including leaves, roots, and fruit peels, are rich in phytochemicals such as polyphenols, flavonoids, alkaloids, and proteins. mdpi.com These biomolecules can act as effective reducing and stabilizing (or capping) agents in a single step. rsc.orgcolab.ws The process typically involves mixing an aqueous solution of metal salts, such as magnesium nitrate and a neodymium nitrate precursor, with a prepared plant extract. youtube.comijacskros.com The phytochemicals in the extract reduce the metal ions to form nanoparticles, while other biomolecules adsorb onto the surface of the nanoparticles, preventing their agglomeration and controlling their growth. mdpi.comrsc.org The resulting mixture is often subjected to mild heating or calcination to yield the final oxide nanoparticles. bohrium.comnih.gov
The specific characteristics of the synthesized nanoparticles, including their size, shape, and morphology, are influenced by several factors. nih.gov These include the type of plant and part used (as different plants contain different concentrations and types of phytochemicals), the concentration of the plant extract and metal salts, the reaction pH, and the temperature. mdpi.comnih.gov For example, the green synthesis of nickel-doped magnesium oxide has been successfully demonstrated using Synadenium grantii leaf extract, where the extract facilitated the formation of the doped nanocrystals from the metal nitrate precursors. ijacskros.com This bio-mediated approach is cost-effective, simple, and avoids the use of hazardous chemicals, making it a highly attractive pathway for producing advanced functional materials. mdpi.comcolab.ws
Table 2: Examples of Green Synthesis of Metal Oxide Nanoparticles Using Plant Extracts
| Plant Source (Part) | Metal Precursor | Resulting Nanoparticle | Key Findings / Particle Characteristics | Reference |
|---|---|---|---|---|
| Nephelium lappaceum (Rambutan Peel) | Magnesium Nitrate | MgO | Spherical morphology with a particle size of 60-70 nm. The process uses the extract as a natural ligation agent. | bohrium.com |
| Synadenium grantii (Leaf) | Mg(NO₃)₂ and Ni(NO₃)₂ | Ni-doped MgO | Cubic structure with crystalline size decreasing from 29 to 20 nm with increased Ni doping. Showed enhanced photocatalytic activity. | ijacskros.com |
| Carica papaya (Papaya Leaf) | Magnesium Sulfate | MgO | Crystallite size of ~20.82 nm. The nanoparticles exhibited good thermoluminescence and antibacterial properties. | nih.gov |
| Aloe vera (Leaf) | Magnesium Nitrate | MgO | The synthesis was successful, producing nanoparticles whose properties were analyzed for potential bone regeneration applications. | mdpi.com |
Structural Elucidation and Crystal Chemistry of Magnesium Neodymium Nitrate Compounds
Single Crystal X-ray Diffraction (SCXRD) Analysis
Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the atomic-level structure of crystalline materials. For complex hydrated salts like magnesium neodymium nitrate (B79036), SCXRD provides unparalleled insight into the coordination environments of the metal cations and the intricate network of intermolecular interactions.
The formation of the ternary compound 3Mg(NO₃)₂·2Nd(NO₃)₃·24H₂O has been established through isothermal solubility studies of the Mg(NO₃)₂–Nd(NO₃)₃–H₂O system, with its identity confirmed by X-ray diffraction and chemical analyses. While the existence of this specific crystalline phase is confirmed, detailed crystallographic data from a dedicated single-crystal study, such as its specific space group and unit cell parameters, are not widely reported in the surveyed literature.
However, analysis of a closely related isostructural compound, Mg₃Eu₂(NO₃)₁₂·24H₂O, provides valuable predictive insight. This europium-containing analogue crystallizes in the trigonal system with the space group R-3. Given the chemical similarities and adjacent positions of neodymium and europium in the lanthanide series, it is highly probable that the neodymium variant shares these crystallographic characteristics. For comparison, neodymium(III) nitrate hexahydrate, [Nd(NO₃)₃(H₂O)₄]·2H₂O, crystallizes in the triclinic P-1 space group. wikipedia.org
Table 1: Crystallographic Data for Related Nitrate Compounds
| Parameter | Mg₃Eu₂(NO₃)₁₂·24H₂O | [Nd(NO₃)₃(H₂O)₄]·2H₂O wikipedia.org | 3Mg(NO₃)₂·2Nd(NO₃)₃·24H₂O |
|---|---|---|---|
| Crystal System | Trigonal | Triclinic | Likely Trigonal (by analogy) |
| Space Group | R-3 | P-1 | Information Not Available |
| a (Å) | 13.116 | 9.307 | Information Not Available |
| b (Å) | 13.116 | 11.747 | Information Not Available |
| c (Å) | - | 6.776 | Information Not Available |
| α (°) | 49.34 | 91.11 | Information Not Available |
| β (°) | - | 112.24 | Information Not Available |
| γ (°) | - | 109.15 | Information Not Available |
The crystal structure of this double salt is composed of distinct complex ions: hexaquated magnesium cations, [Mg(H₂O)₆]²⁺, and hexanitrato-neodymate anions, [Nd(NO₃)₆]³⁻, along with additional water molecules of crystallization.
Neodymium(III) Center : The Nd³⁺ ion is characterized by a high coordination number, which is typical for larger lanthanide ions. In related hydrated nitrate structures, neodymium is often ten-coordinate. In the case of [Nd(NO₃)₃(H₂O)₄]·2H₂O, the neodymium center is coordinated by three bidentate nitrate anions and four water molecules, resulting in a complex coordination polyhedron. wikipedia.org In the double salt, the structure is defined by a [Nd(NO₃)₆]³⁻ complex anion, where the central Nd³⁺ ion is surrounded by six bidentate nitrate ligands, leading to a coordination number of 12. This high coordination number is accommodated by the large size of the Nd³⁺ cation.
Magnesium(II) Center : The Mg²⁺ ion invariably adopts a highly regular, six-coordinate octahedral geometry. materialsproject.orgmaterialsproject.org In hydrated salts, its first coordination sphere is typically saturated by water molecules, forming the stable hexaquomagnesium(II) cation, [Mg(H₂O)₆]²⁺. rsc.orgwikipedia.org This stable, well-defined coordination environment is a recurring motif in the crystal chemistry of hydrated magnesium salts.
Specific bond distances are a direct reflection of the nature of the chemical bonds and the ionic radii of the coordinated ions.
Neodymium-Oxygen Bonds : The bond lengths between the neodymium cation and the oxygen atoms of the surrounding ligands are crucial for defining the coordination sphere. In various neodymium complexes, the Nd-O distances for coordinated nitrate groups average around 2.55 Å. wikipedia.org
Magnesium-Oxygen Bonds : The Mg-O bond distances within the [Mg(H₂O)₆]²⁺ octahedron are highly consistent across different structures. X-ray diffraction studies on various magnesium compounds show that Mg-O bond lengths typically fall within the range of 2.07 Å to 2.14 Å. materialsproject.orgmaterialsproject.orgrsc.org
Table 2: Typical Coordination Geometries and Bond Distances
| Cation | Coordination Number | Typical Geometry | Typical M-O Bond Distance (Å) |
|---|---|---|---|
| Neodymium(III) | 10 or 12 | Complex Polyhedron | ~2.55 (to NO₃⁻) wikipedia.org |
| Magnesium(II) | 6 | Octahedral | 2.07 - 2.14 (to H₂O) materialsproject.orgrsc.org |
In highly hydrated salts such as 3Mg(NO₃)₂·2Nd(NO₃)₃·24H₂O, hydrogen bonding is a dominant force directing the three-dimensional crystal packing. The structure contains numerous hydrogen bond donors—the coordinated water molecules of the [Mg(H₂O)₆]²⁺ cations and potentially uncoordinated water molecules—and acceptors—the oxygen atoms of the nitrate anions and water molecules.
This arrangement facilitates the formation of an extensive and intricate hydrogen-bonding network. researchgate.netresearchgate.net These networks link the cationic [Mg(H₂O)₆]²⁺ and anionic [Nd(NO₃)₆]³⁻ moieties, creating a stable, three-dimensional supramolecular architecture. nih.gov The stability and physical properties of the crystal are significantly influenced by the strength and geometry of these hydrogen bonds.
Elucidation of Coordination Environment around Neodymium(III) and Magnesium(II) Centers
Powder X-ray Diffraction (PXRD) Characterization
Powder X-ray Diffraction (PXRD) is an essential technique for the routine identification and characterization of crystalline materials. While SCXRD is used for initial structure determination, PXRD is invaluable for confirming phase purity, studying crystalline transformations, and analyzing polycrystalline samples.
For nitric acid, magnesium neodymium salt, PXRD serves several key functions:
Phase Identification : The diffraction pattern of a synthesized powder can be compared to a standard pattern (either calculated from single-crystal data or from a reference database) to confirm the formation of the desired 3Mg(NO₃)₂·2Nd(NO₃)₃·24H₂O phase and to check for the presence of impurities, such as the starting materials or other hydrated phases. researchgate.netresearchgate.net
Analysis of Derived Materials : In materials science, solutions of magnesium and neodymium nitrate are used as precursors for synthesizing more complex materials, such as NdxMg₁₋xAl₂O₄ spinels. nih.gov PXRD is used to characterize these final products, confirming the formation of the spinel structure and ensuring that no unreacted nitrate phases remain. mdpi.com The diffraction peaks are sensitive to the composition and crystallinity of the final material. mdpi.comacs.org
Monitoring Reactions : The technique can be used to follow solid-state reactions, such as the thermal decomposition of the hydrated salt, by identifying the crystalline phases present at different temperatures. osti.gov
The PXRD pattern of a crystalline compound is a unique fingerprint, characterized by a series of diffraction peaks at specific 2θ angles, whose intensities are determined by the crystal structure.
Compound Name Index
| Compound Name |
|---|
| This compound |
| 3Mg(NO₃)₂·2Nd(NO₃)₃·24H₂O |
| Magnesium Nitrate |
| Neodymium Nitrate |
| Magnesium(II) |
| Neodymium(III) |
| Mg₃Eu₂(NO₃)₁₂·24H₂O |
| NdxMg₁₋xAl₂O₄ |
Phase Purity and Crystallinity Assessment
The determination of phase purity and the degree of crystallinity are fundamental to understanding the properties of solid-state materials like magnesium neodymium nitrate. X-ray diffraction (XRD) stands as the primary and most definitive technique for this purpose. The principle of XRD is based on the constructive interference of monochromatic X-rays and a crystalline sample. The X-rays are diffracted by the crystal lattice planes, and the resulting diffraction pattern is unique to a specific crystalline material, acting as a fingerprint for its phase identification.
In a typical analysis of a synthesized magnesium neodymium nitrate sample, the experimental XRD pattern would be compared against a standard diffraction pattern from a database, such as the International Centre for Diffraction Data (ICDD). The presence of sharp, well-defined peaks at specific 2θ angles indicates a highly crystalline material. Conversely, the presence of a broad hump or halo in the pattern would suggest the existence of amorphous (non-crystalline) phases. researchgate.net
For rare earth double nitrates, which often crystallize as hydrates, the general formula is RE₂TM₃(NO₃)₁₂·24H₂O, where RE is a rare earth element and TM is a divalent metal such as magnesium. nih.gov The XRD patterns for these compounds are typically complex due to their large unit cells. All the patterns for these layered rare earth hydroxides show diffraction maxima characteristic of the monoclinic crystal system (space group P21). researchgate.net
The phase purity is confirmed if all the observed diffraction peaks can be indexed to the known crystal structure of magnesium neodymium nitrate, with no significant peaks attributable to impurity phases. Common impurities could include single-nitrate precursors like neodymium nitrate or magnesium nitrate, or other hydrated or basic nitrate phases.
Quantitative phase analysis (QPA) using XRD can also be employed to determine the weight fraction of each crystalline phase in a multiphase sample. mdpi.com This is particularly useful in assessing the completeness of a reaction or the presence of secondary phases. The Rietveld refinement method is a powerful tool for QPA, where a calculated XRD pattern based on the crystal structure models of the constituent phases is fitted to the experimental pattern. researchgate.net This method can provide accurate phase fractions, lattice parameters, and other structural details.
Table 1: Representative X-ray Diffraction Analysis Techniques
| Technique | Information Obtained | Relevance to Magnesium Neodymium Nitrate |
|---|---|---|
| Powder X-ray Diffraction (XRD) | Phase identification, crystallinity, lattice parameters, phase purity | Primary method for confirming the formation of the desired double nitrate phase and assessing its crystalline quality. |
| Rietveld Refinement | Quantitative phase analysis, precise lattice parameters, atomic positions | Allows for accurate determination of the amount of magnesium neodymium nitrate in a sample and provides detailed structural information. |
Analysis of Nanoscale Structure and Morphology
The investigation of the nanoscale structure and morphology of magnesium neodymium nitrate provides insights into the size, shape, and surface features of its particles, which are crucial for many of its potential applications. Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable for this type of analysis.
While specific studies on the nanoscale morphology of magnesium neodymium nitrate are not widely available, the synthesis of other rare earth-containing nanoparticles from nitrate precursors offers valuable analogous information. For instance, hydrothermal methods have been successfully employed to synthesize various rare earth compounds with controlled morphologies. researchgate.netcrystallography.net The synthesis of cerium sulfide (B99878)/zinc sulfide (CeS₂/ZnS) quantum dot composites via a hydrothermal-assisted precipitation method using cerium nitrate as a precursor has been reported to yield heterostructured materials where the nanoparticles are uniformly composited, increasing the active surface area. mdpi.com
Similarly, the synthesis of magnesium oxide (MgO) nanoparticles often utilizes magnesium nitrate hexahydrate as a precursor. nih.govresearchgate.net Co-precipitation and sol-gel methods, followed by calcination, have been shown to produce MgO nanoparticles with spherical or rod-like structures, with particle sizes in the nanometer range. nih.govrsc.org
Based on these analogous systems, it can be inferred that the synthesis of nanoscale magnesium neodymium nitrate, likely through methods such as hydrothermal synthesis or co-precipitation, could yield a variety of morphologies depending on the specific reaction conditions (e.g., temperature, pH, precursor concentration, and the use of surfactants or capping agents). Potential morphologies could include nanoparticles, nanorods, or hierarchical structures.
TEM analysis would be crucial for visualizing the internal structure and crystallinity of individual nanoparticles. High-resolution TEM (HRTEM) could reveal the lattice fringes of the crystalline domains within the nanoparticles, confirming their single-crystalline or polycrystalline nature. Selected Area Electron Diffraction (SAED) patterns obtained via TEM would provide further confirmation of the crystal structure at the nanoscale. osti.gov
Table 2: Common Techniques for Nanoscale Morphological Analysis
| Technique | Information Obtained | Relevance to Magnesium Neodymium Nitrate |
|---|---|---|
| Scanning Electron Microscopy (SEM) | Particle size, shape, surface topography, and agglomeration | Provides a broad overview of the morphology of the synthesized powder. |
| Transmission Electron Microscopy (TEM) | Internal structure, particle size and shape distribution, crystallinity of individual particles | Offers higher resolution imaging to observe the detailed structure of the nanoparticles. |
| High-Resolution TEM (HRTEM) | Lattice fringes, crystal defects | Allows for the visualization of the atomic lattice, confirming the crystalline nature of the nanoparticles. |
Comparative Structural Relationships within the Rare Earth Double Nitrate Family
The rare earth double nitrates, with the general formula RE₂Mg₃(NO₃)₁₂·24H₂O, form an isostructural series for many of the lanthanide elements. This provides an excellent platform for studying the systematic changes in crystal chemistry as a function of the decreasing ionic radius of the rare earth cation, a phenomenon known as the lanthanide contraction. osti.gov
The crystal structure of these double nitrates is complex. For example, the closely related lanthanum nickel double nitrate, [La(NO₃)₆]₂[Ni(H₂O)₆]₃·6H₂O, crystallizes in the hexagonal space group R-3. nih.gov The structure consists of [La(NO₃)₆]³⁻ icosahedra and [Ni(H₂O)₆]²⁺ octahedra, which form an intricate network. nih.gov The Zeeman effects observed in neodymium magnesium nitrate have been interpreted in terms of a crystalline electric field of predominantly icosahedral symmetry. osti.gov
As one moves across the lanthanide series from lanthanum to lutetium, the ionic radius of the RE³⁺ ion steadily decreases due to the poor shielding of the nuclear charge by the 4f electrons. This lanthanide contraction has a direct impact on the crystal structure of the double nitrates. The primary effect is a gradual decrease in the unit cell volume and the lattice parameters.
In a study of lanthanide nitrate complexes with tris(1-naphthyl)phosphine oxide, a linear decrease in both the Ln-O(P) and Ln-O(N) bond distances was observed with increasing atomic number from Eu to Er, which is a direct consequence of the lanthanide contraction. researchgate.net A similar trend is expected for the RE-O bond lengths within the [RE(NO₃)₆]³⁻ icosahedra in the magnesium double nitrate series.
The systematic variation in the crystal structure across the rare earth double nitrate family highlights the predictable nature of the lanthanide contraction and its influence on the coordination environment of the rare earth ion. This understanding is crucial for tuning the properties of these materials for specific applications, as even small changes in the crystal structure can significantly impact their magnetic and spectroscopic behaviors. scispace.com
Table 3: Comparison of Ionic Radii and Expected Structural Effects in Rare Earth Double Nitrates
| Rare Earth Element | Ionic Radius (CN=12, pm) | Expected Effect on Lattice Parameters (compared to La) | Expected Effect on RE-O Bond Lengths (compared to La) |
|---|---|---|---|
| Lanthanum (La) | 136 | - | - |
| Cerium (Ce) | 134 | Decrease | Decrease |
| Praseodymium (Pr) | 132 | Decrease | Decrease |
| Neodymium (Nd) | 127 | Decrease | Decrease |
| Samarium (Sm) | 124 | Decrease | Decrease |
| Europium (Eu) | 125 | Decrease | Decrease |
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Magnesium neodymium nitrate |
| Neodymium nitrate |
| Magnesium nitrate |
| Cerium sulfide |
| Zinc sulfide |
| Magnesium oxide |
| Lanthanum nickel double nitrate |
| Lanthanum nitrate |
| Neodymium carbonate |
| Neodymium oxide |
| Rare earth hydroxide (B78521) nitrates |
| Lanthanide nitrate complexes with tris(1-naphthyl)phosphine oxide |
| Ammonium (B1175870) nitrate |
| Ammonium sulfate |
| Yttrium(III) nitrate hydrate |
| Europium(III) chloride hydrate |
Spectroscopic Investigations and Electronic Structure
Vibrational Spectroscopy for Ligand and Anion Coordination Modes
Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational energy levels of molecules. uni-siegen.de For magnesium neodymium nitrate (B79036), it is crucial for determining how nitrate anions and water molecules are coordinated to the metal centers.
FTIR spectroscopy measures the absorption of infrared radiation by a sample, causing transitions between vibrational energy states. uni-siegen.de It is particularly sensitive to the vibrations of polar functional groups, making it ideal for studying the nitrate anions and water of hydration in the magnesium neodymium nitrate structure.
The nitrate ion (NO₃⁻) can exist in a crystal lattice as a free, uncoordinated (ionic) species or as a ligand directly bonded to a metal center. These different environments alter the symmetry of the nitrate ion, which is reflected in its FTIR spectrum. A free nitrate ion possesses D₃h symmetry, but this symmetry is lowered upon coordination, leading to the splitting of degenerate vibrational modes and the activation of otherwise IR-inactive modes.
The primary vibrational modes of the nitrate ion are the symmetric stretch (ν₁), the out-of-plane bend (ν₂), the asymmetric stretch (ν₃), and the in-plane deformation (ν₄). researchgate.net In ionic nitrates, the highly symmetric ν₁ mode is typically forbidden in the IR spectrum, while the ν₃ mode appears as a strong, broad band. When the nitrate ion coordinates to a metal ion, such as in a monodentate or bidentate fashion, the symmetry reduction causes the ν₁ band to become IR-active and the degenerate ν₃ and ν₄ bands to split into two distinct components. researchgate.net The magnitude of this splitting is an indicator of the strength of the metal-nitrate coordination bond. In studies of lanthanide nitrate complexes, including those of neodymium, the appearance of a band for the ν₁ symmetric stretch and the splitting of the ν₃ asymmetric stretch are clear indicators of coordinated nitrate groups. researchgate.net For instance, the strong absorption band observed around 1347 cm⁻¹ in magnesium nitrate hexahydrate is ascribed to the asymmetric stretching (ν₃) mode of the NO₃⁻ ion. researchgate.net
Table 1: Representative FTIR Vibrational Frequencies for Nitrate Anion Coordination
Magnesium neodymium nitrate is a heavily hydrated salt, and FTIR spectroscopy is effective in characterizing the water molecules within its structure. Water molecules can be present as coordinated water, directly bonded to the metal cations (Mg²⁺ or Nd³⁺), or as lattice water, held within the crystal structure by hydrogen bonds. researchgate.net These different environments result in distinct vibrational frequencies.
The O-H stretching region (typically 3000-3600 cm⁻¹) is particularly informative. Gas-phase studies of microhydrated magnesium nitrate ions, [MgNO₃(H₂O)n]⁺, have shown that water molecules fill the coordination shell of the Mg²⁺ cation. researchgate.net In condensed phases, ATR-FTIR studies of aqueous magnesium nitrate solutions show a positive peak near 3565 cm⁻¹ corresponding to water monomers that are weakly hydrogen-bonded to nitrate ions. capes.gov.br The H-O-H bending vibration, usually seen around 1630 cm⁻¹, provides further evidence of hydration. In hydrated neodymium sulfates, bands in the 400-850 cm⁻¹ region have been assigned to the rocking, wagging, or twisting librational modes of coordinated water, which are sensitive to the coordination environment and temperature. researchgate.net The presence of multiple, distinct bands in both the stretching and bending regions of the FTIR spectrum for magnesium neodymium nitrate would confirm the presence of water in different coordination and hydrogen-bonding environments, which is fundamental to the stability of its crystal structure.
Raman Spectroscopy for Complementary Vibrational Information
Raman spectroscopy is a light scattering technique that provides information complementary to FTIR. uni-siegen.de While FTIR depends on a change in dipole moment, Raman activity depends on a change in polarizability. For molecules with a center of symmetry, a vibration can be either Raman-active or IR-active, but not both (the rule of mutual exclusion).
For the nitrate ion, the symmetric stretch (ν₁) is very strong in the Raman spectrum, appearing around 1048-1050 cm⁻¹, whereas it is weak or absent in the IR spectrum of ionic nitrates. nist.govosti.gov This makes Raman spectroscopy particularly useful for studying the nitrate ion. In aqueous solutions of Mg(NO₃)₂, the ν₁, ν₃, and ν₄ modes of the nitrate ion are all observed, and their positions and shapes are perturbed by interactions with the magnesium cations. nist.gov The asymmetric stretching mode (ν₃) also appears in the Raman spectrum, often as a broad feature. nist.gov In studies of neodymium nitrate, a strong Raman band at 1048 cm⁻¹ is attributed to the symmetrical stretching vibration of the nitrate ions. osti.gov By comparing the Raman and FTIR spectra of magnesium neodymium nitrate, a more complete picture of the vibrational modes can be assembled, helping to definitively assign the coordination of the nitrate groups.
Table 2: Key Raman Shifts for Nitrate Ions
Electronic Spectroscopy for Neodymium(III) Transitions
Electronic spectroscopy investigates the transitions between electronic energy levels within an atom or molecule. For compounds containing lanthanide ions, this technique is dominated by the characteristic f-f transitions.
UV-Visible Absorption Spectroscopy
UV-Visible absorption spectroscopy of neodymium compounds is characterized by a series of sharp, narrow absorption bands, particularly in the visible and near-infrared (NIR) regions. osti.gov These bands arise from electronic transitions within the 4f shell of the Nd³⁺ ion. The 4f electrons are well-shielded from the ligand environment by the outer 5s and 5p electrons, resulting in absorption bands that are sharp and line-like, similar to those of the free ion, and only weakly influenced by the coordinating ligands.
The absorption spectrum of Nd³⁺ has been extensively studied. The bands are assigned to transitions from the ⁴I₉/₂ ground state to various excited states. Some of the most prominent and analytically useful bands for neodymium are found around 521 nm, 580 nm, 740 nm, and 798 nm. The exact position and intensity of these "hypersensitive" transitions can show some dependence on the ligand environment, providing clues about the coordination sphere of the Nd³⁺ ion. In the context of nitric acid, magnesium neodymium salt, the UV-Vis spectrum would confirm the +3 oxidation state of neodymium and could be used to quantify its concentration. Analysis of the crystal field splitting of these absorption bands in the low-temperature spectrum of a single crystal of Mg₃Nd₂(NO₃)₁₂·24H₂O has allowed for a detailed interpretation of the electronic energy levels and the local symmetry of the Nd³⁺ ion, which was found to be approximately C₃ᵥ.
Table 3: Characteristic UV-Visible Absorption Bands for the Neodymium(III) Ion
Luminescence Spectroscopy of Neodymium(III)
Neodymium(III) compounds are known for their characteristic near-infrared (NIR) luminescence. Upon excitation, the Nd³⁺ ion relaxes non-radiatively to the ⁴F₃/₂ excited state, from which it decays radiatively to lower-lying ⁴Iⱼ manifolds.
Micro-photoluminescence (µ-PL) studies of neodymium(III) nitrate complexes reveal characteristic metal-centered emission bands. mdpi.com The primary emission bands are centered around 890 nm, 1060 nm, and 1350 nm, corresponding to the ⁴F₃/₂ → ⁴I₉/₂, ⁴F₃/₂ → ⁴I₁₁/₂, and ⁴F₃/₂ → ⁴I₁₃/₂ transitions, respectively. mdpi.com
Table 1: Key Luminescence Transitions of Nd³⁺
| Transition | Approximate Wavelength (nm) |
|---|---|
| ⁴F₃/₂ → ⁴I₉/₂ | 890 |
| ⁴F₃/₂ → ⁴I₁₁/₂ | 1060 |
This interactive table summarizes the principal near-infrared emission bands for the Neodymium(III) ion.
The efficiency of the luminescence process is quantified by the luminescence quantum yield (Φ), which is the ratio of emitted photons to absorbed photons. The lifetime (τ) of the ⁴F₃/₂ excited state is another critical parameter, as it is inversely related to the rates of both radiative and non-radiative decay.
The quantum yield can be calculated using the ratio of the observed luminescence lifetime (τ_obs) to the radiative lifetime (τ_rad), where τ_rad is estimated from the f-f absorption spectra. researchgate.net Non-radiative decay pathways, often mediated by high-frequency vibrations (like O-H oscillators from coordinated water molecules), can significantly shorten the observed lifetime and quench the luminescence, thereby reducing the quantum yield. researchgate.net Studies on various Nd³⁺ complexes show that lifetimes are typically in the microsecond range. researchgate.netmdpi.com
In systems containing Nd³⁺ ions, energy transfer processes are crucial. In many neodymium complexes, an organic ligand first absorbs excitation energy (e.g., UV light) and then transfers it intramolecularly to the Nd³⁺ ion, which subsequently emits light. This "antenna effect" is a key mechanism for sensitizing the luminescence of lanthanide ions. isuct.ru The efficiency of this energy transfer depends on the energy levels of the ligand and the metal ion. isuct.ru Furthermore, energy transfer can occur between Nd³⁺ ions themselves, a process known as concentration quenching, which can decrease luminescence intensity at high neodymium concentrations. researchgate.net
Magnetic Resonance Spectroscopy
Magnetic resonance techniques probe the magnetic properties of the unpaired electrons in the Nd³⁺ ion.
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as the Nd³⁺ ion. nih.gov The EPR spectrum is sensitive to the local environment of the paramagnetic ion and can provide detailed information about its electronic structure and the symmetry of its coordination site. arxiv.org
The EPR behavior of Nd³⁺ is strongly anisotropic. arxiv.org The spectrum of a powdered (polycrystalline) sample represents an average over all possible orientations of the crystallites with respect to the external magnetic field. In some cases, the EPR signal of Nd³⁺ can be masked by more intense resonances from other paramagnetic species in a sample. arxiv.org While specific EPR studies focused solely on neodymium magnesium nitrate are not widely reported in recent literature, research on Nd³⁺ doped into other crystal lattices provides insight. These studies compare experimental EPR results with theoretical estimations to determine parameters like the g-factor, which characterizes the magnetic moment of the electron. arxiv.org The temperature dependence of EPR signals can also yield information about spin-lattice relaxation processes. aps.org
Electron Paramagnetic Resonance (EPR) Studies of Neodymium(III) Ions
X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. While specific XPS studies performed directly on "this compound" are not prevalent in the literature, the expected spectral features can be inferred from analyses of its constituent components and related compounds. researchgate.net
An XPS analysis of this compound would involve irradiating the sample with a beam of X-rays and measuring the kinetic energy of the electrons that are ejected from the top 1-10 nm of the material. The binding energy of these electrons is characteristic of the element and its oxidation state.
Neodymium (Nd) : The Nd 3d region is a key indicator of the element's presence and oxidation state. It exhibits a complex spectrum with spin-orbit splitting into Nd 3d₅/₂ and Nd 3d₃/₂ components. For Nd³⁺, the Nd 3d₅/₂ peak is typically observed around 982-983 eV. researchgate.net However, analysis can be complicated by a strong overlap between the Nd 3d peaks and the O KLL Auger peaks. thermofisher.com Therefore, the Nd 4d peak, found at approximately 120 eV, is often used for quantification, although it may overlap with signals from other elements like aluminum if present. thermofisher.com
Magnesium (Mg) : The Mg 2p peak, expected around 50 eV, is characteristic of magnesium. The precise binding energy can provide information about the local chemical environment of the Mg²⁺ ion. In magnesium nitrate-containing composites, the presence of MgO can also be identified, although its Mg 2p signal may overlap with that from the nitrate. electrochemsci.org
Oxygen (O) : The O 1s spectrum is particularly informative. It can typically be deconvoluted into multiple peaks. A major peak around 532 eV would correspond to the oxygen atoms in the nitrate (NO₃⁻) groups. researchgate.net Another peak at a lower binding energy (~530 eV) could be attributed to lattice oxygen if any oxides are present on the surface. researchgate.net Oxygen in hydroxyl groups or adsorbed water may also appear as a higher binding energy shoulder.
Nitrogen (N) : The N 1s peak for the nitrate ion (NO₃⁻) is expected to appear at a high binding energy, typically in the range of 406-408 eV, which is characteristic of nitrogen in its +5 oxidation state.
Table 2: Expected Binding Energies in XPS for this compound
| Element | Core Level | Expected Binding Energy (eV) | Inferred Chemical State |
| Neodymium | Nd 3d₅/₂ | ~982 - 983 | Nd³⁺ |
| Neodymium | Nd 4d | ~120 | Nd³⁺ |
| Magnesium | Mg 2p | ~50 - 51 | Mg²⁺ |
| Oxygen | O 1s | ~532 | Nitrate (NO₃⁻) |
| Nitrogen | N 1s | ~406 - 408 | Nitrate (NO₃⁻) |
| Source: Binding energies are inferred from data on neodymium oxides, magnesium nitrate, and other related nitrate compounds. researchgate.netresearchgate.netelectrochemsci.org |
Coordination Chemistry and Solution Behavior
Complex Formation and Stability in Aqueous and Non-Aqueous Media
The formation of coordination complexes in solutions of magnesium and neodymium nitrates is governed by the nature of the metal ions, the nitrate (B79036) ligands, and the solvent environment. In aqueous solutions, both Mg²⁺ and Nd³⁺ are strongly hydrated, but they exhibit different tendencies to form complexes with nitrate. Due to its very strong hydration, the Mg²⁺ ion shows a low propensity for forming contact ion-pairs with nitrate nih.gov.
In contrast, the larger and more electropositive Nd³⁺ ion readily forms complexes with nitrate anions. The complexation of Nd(III) with nitrate has been studied in both aqueous and non-aqueous media, revealing significant differences in stability researchgate.net. In non-aqueous solvents, such as the ionic liquid 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide (BumimTf2N), the formation of Nd(III)-nitrate complexes is dramatically enhanced. For instance, the stability constant for the formation of Nd(NO₃)²⁺ is approximately seven orders of magnitude greater in this ionic liquid than in water researchgate.net. This stark difference is attributed to the distinct solvation effects and electrostatic interactions present in the different media researchgate.net.
Non-aqueous solvent extraction systems further illustrate this complex formation. In these systems, lanthanide ions are transferred from an aqueous nitrate solution into an organic phase containing an extractant. This process relies on the formation of neutral lanthanide-nitrate complexes that are soluble in the organic solvent wikipedia.orgnih.gov.
Table 1: Comparative Stability of the Nd(NO₃)²⁺ Complex in Aqueous vs. Non-Aqueous Media This table illustrates the significant influence of the solvent on the stability of the neodymium-nitrate complex.
| Solvent | Stability Constant (log K₁) | Rationale for Difference | Source |
|---|---|---|---|
| Water | Low | Strong hydration of Nd³⁺ competes with nitrate complexation. | researchgate.net |
Influence of Nitrate Concentration on Metal Ion Coordination Sphere
The concentration of nitrate ions in the solution plays a critical role in determining the composition and structure of the metal ion coordination spheres. For neodymium, an increase in nitrate concentration promotes the formation of higher-order nitrato complexes, where more nitrate ions bind directly to the Nd³⁺ center. This principle is fundamental to separation technologies like solvent extraction, where high nitrate concentrations are used to drive the formation of neutral, extractable species like Ln(NO₃)₃ wikipedia.orgnih.gov.
Studies of neodymium complexes with various ligands show that the number of nitrate anions in the first coordination sphere is variable and depends on the stoichiometry and availability of nitrate acs.orgnih.gov. For example, in a 1:1 complex between Nd(III) and a specific ligand, three nitrate ions were found to coordinate in a bidentate fashion. In a 2:1 complex, where fewer coordination sites are available for nitrates, a mix of monodentate and bidentate coordination was observed acs.orgnih.gov. This demonstrates that as nitrate concentration increases, it can progressively displace solvent molecules from the inner coordination sphere of the neodymium ion.
For magnesium, while the formation of inner-sphere complexes is less favorable due to strong hydration, a very high concentration of nitrate would increase the statistical probability of ion-pairing interactions nih.gov.
Hydration and Solvation Sphere Dynamics of Magnesium and Neodymium Ions
The behavior of magnesium and neodymium ions in solution is heavily influenced by their interaction with solvent molecules, forming distinct hydration (in water) or solvation (in non-aqueous solvents) spheres.
Ab initio molecular dynamics simulations of aqueous magnesium nitrate solutions reveal that the Mg²⁺ ion is strongly hydrated by six water molecules, forming a stable and rigid first hydration shell, [Mg(H₂O)₆]²⁺ nih.gov. This hydration sphere is dynamically robust, with essentially no exchange of water molecules between the first shell and the bulk solution observed during the simulation timescale nih.gov. The potent electric field of the Mg²⁺ ion also has a notable effect beyond the first shell, slowing the dynamics of surrounding water molecules nih.gov.
Trivalent lanthanide ions are also strongly hydrated. In aqueous solution, the larger lanthanides, including neodymium, typically exhibit a coordination number of nine, forming the aqua ion [Nd(H₂O)₉]³⁺ wikipedia.org. While both Mg²⁺ and Nd³⁺ are strongly hydrated, the dynamics of their hydration shells differ. The coordination of other ligands, such as carbonate, has been shown to make the hydration shell of magnesium more "labile," increasing the rate of water molecule exchange rsc.org. In non-aqueous solvents, the larger size of the Nd³⁺ ion allows it to expand its coordination sphere to include solvent molecules, such as dimethylformamide (DMF), in addition to other ligands nih.govacs.org.
Table 2: Hydration Characteristics of Magnesium and Neodymium Ions in Aqueous Solution This table contrasts the typical hydration environments of Mg²⁺ and Nd³⁺.
| Ion | Typical Coordination Number (Water) | Hydration Shell Characteristics | Source(s) |
|---|---|---|---|
| Mg²⁺ | 6 | Structurally and dynamically rigid; slow water exchange. | nih.gov |
Speciation Studies of Neodymium and Magnesium in Mixed Nitrate Solutions
Speciation refers to the distribution of the different chemical forms of an element in a solution. In a mixed aqueous solution of magnesium and neodymium nitrates, a variety of species exist in equilibrium. The primary species are the hydrated ions, [Mg(H₂O)₆]²⁺ and [Nd(H₂O)₉]³⁺ nih.govwikipedia.org.
Alongside these fully hydrated ions, various complexes and ion-pairs are present. Neodymium forms inner-sphere complexes with nitrate, such as [Nd(NO₃)]²⁺(aq) and higher-order species depending on the nitrate concentration researchgate.net. For magnesium, the interaction with nitrate is weaker, likely consisting of solvent-shared ion pairs or a smaller population of contact ion pairs nih.govmpg.de.
In non-aqueous environments, the speciation becomes even more complex. Studies aimed at separating neodymium from other rare-earth elements have shown that Nd³⁺ can form different species than its neighbors. For example, in certain organic solvents, neodymium may form dimeric entities or complexes that include solvent molecules in the coordination sphere, while other lanthanides form simpler monomeric complexes nih.govacs.org. This difference in speciation, which leads to varying solubilities, is a key factor in developing separation strategies nih.govacs.org. In solvent extraction systems using quaternary ammonium (B1175870) nitrates, the extracted lanthanide species can have general formulas such as (R₄N)ₙ[Ln(NO₃)₃₊ₙ·mS], where 'S' is a neutral extractant molecule nih.gov.
Table 3: Potential Chemical Species in a Mixed Aqueous Solution of Magnesium Neodymium Nitrate
| Element | Potential Species | Description | Source(s) |
|---|---|---|---|
| Magnesium | [Mg(H₂O)₆]²⁺ | Fully hydrated ion; the dominant species. | nih.gov |
| Mg²⁺···NO₃⁻(aq) | Solvent-shared or contact ion pairs. | nih.govmpg.de | |
| Neodymium | [Nd(H₂O)₉]³⁺ | Fully hydrated ion. | wikipedia.org |
| [Nd(NO₃)(H₂O)ₓ]²⁺ | Inner-sphere nitrato complex. | researchgate.net |
Analysis of Bidentate Coordination Modes of Nitrate Ligands
The nitrate ion can coordinate to a metal center in several ways, most commonly as a monodentate ligand (binding through one oxygen atom) or a bidentate chelating ligand (binding through two oxygen atoms to the same metal) researchgate.net. Research into neodymium-nitrate complexes reveals that the coordination of the nitrate ligand is often a dynamic process.
First-principles molecular dynamics simulations have shown that in certain neodymium complexes, nitrate anions can dynamically switch between monodentate and bidentate binding modes osti.gov. For example, in a [Nd(BLPhen)₂(NO₃)₃] complex, one nitrate anion may be monodentate while another switches between monodentate and bidentate coordination nih.gov. The average Nd-O distance for coordinated nitrate is approximately 2.55 Å acs.org.
Table 4: Coordination Details for Nitrate Ligands with Neodymium(III) This table summarizes findings on the dynamic binding of nitrate to Nd³⁺ from simulation studies.
| Complex Stoichiometry (Ligand:Nd) | Nitrate Coordination Details | Key Finding | Source(s) |
|---|---|---|---|
| 1:1 | Three nitrates coordinate in a bidentate mode. | Full bidentate coordination is possible when sterically unhindered. | acs.org |
Phase Equilibria and Solubility Research
Construction of Solubility Polytherms and Isotherms for the Mg(NO3)2-Nd(NO3)3-H2O System
The investigation of phase equilibria in the Mg(NO3)2–Nd(NO3)3–H2O system has been conducted using the isothermal method at various temperatures, such as 25, 50, and 65°C. researchgate.net This method involves preparing saturated solutions at a constant temperature and analyzing the composition of the liquid and solid phases at equilibrium. By plotting the mutual solubilities of the salts at different temperatures, a solubility polytherm for the system can be constructed. researchgate.net
The resulting phase diagram typically consists of different branches or crystallization fields, each corresponding to a specific solid phase that is in equilibrium with the saturated solution. For instance, in a similar ternary system like Ca(NO3)2–Mg(NO3)2–H2O, the solubility isotherms at 273.15 K and 298.15 K show two distinct branches for the crystallization of Ca(NO3)2·4H2O and Mg(NO3)2·6H2O. nist.govresearchgate.net
Table 1: Solubility Data and Solid Phases in the Mg(NO3)2–Nd(NO3)3–H2O System at 25°C researchgate.net
| Liquid Phase Composition (mass %) | Solid Phase in Equilibrium |
| Mg(NO3)2 | Nd(NO3)3 |
| 42.18 | 0.00 |
| 35.81 | 15.62 |
| 28.55 | 32.14 |
| 23.15 | 42.88 |
| 15.77 | 45.19 |
| 8.92 | 49.31 |
| 2.67 | 57.84 |
| 1.54 | 60.25 |
| 0.00 | 63.41 |
Identification and Characterization of Solid Phases in Equilibrium
In the Mg(NO3)2–Nd(NO3)3–H2O system, studies have established the formation of a new ternary compound, 3Mg(NO3)2·2Nd(NO3)3·24H2O. researchgate.net The solid phases that exist in equilibrium within this system are typically the hydrated salts of the individual components, Mg(NO3)2·6H2O and Nd(NO3)3·6H2O, and the congruently soluble double salt. researchgate.net
The identity of these solid phases is confirmed through various analytical techniques:
Chemical Analysis: To determine the elemental composition of the crystals. researchgate.net
X-ray Diffraction (XRD): To confirm the unique crystal structure of the new compound and identify the phases present. researchgate.net
Differential Thermal Analysis (DTA): To study the thermal behavior, such as dehydration and decomposition, of the solid phases.
The double salt 3Mg(NO3)2·2Nd(NO3)3·24H2O is isostructural with similar compounds formed with other lanthanides like lanthanum and cerium. These compounds typically crystallize in a hexagonal system.
Investigation of Crystallization Fields and Metastable Zones
The solubility diagram for the Mg(NO3)2–Nd(NO3)3–H2O system is divided into three primary crystallization fields, corresponding to the three equilibrium solid phases: Mg(NO3)2·6H2O, Nd(NO3)3·6H2O, and the double salt 3Mg(NO3)2·2Nd(NO3)3·24H2O. researchgate.net The boundaries of these fields are defined by eutonic points, where the solution is saturated with respect to two solid phases.
Metastable zones are regions of supersaturation where crystallization does not occur spontaneously. Magnesium nitrate (B79036) solutions, in particular, are known for their high hygroscopicity and a pronounced tendency to form supersaturated solutions, which can influence crystallization processes. nih.gov The study of these zones is important for controlling crystal size and purity. The cooling crystallization method, monitored by instruments like conductivity meters, can be used to investigate the metastable zone width (MSZW) in related nitrate systems. researchgate.net
Impact of Co-solutes (e.g., Nitric Acid, Other Metal Salts) on Solubility and Phase Behavior
The presence of other substances, or co-solutes, can significantly alter the phase equilibria.
Nitric Acid: The addition of nitric acid to the system can affect the solubility of the salts and the stability of the hydrated forms. Magnesium nitrate is used as a dehydrating agent in the production of concentrated nitric acid because of its ability to alter the vapor-liquid equilibrium, a phenomenon known as the "salt effect". wikipedia.org In systems containing other lanthanide nitrates, the corresponding double salt was found to be congruently soluble in a nitric acid medium.
Other Metal Salts: The presence of other metal salts further complicates the phase diagram. For example, studies on binary systems like Mg(NO3)2-KNO3 and Mg(NO3)2-LiNO3, and the ternary system Mg(NO3)2-LiNO3-NaNO3, reveal the formation of different eutectics and, in some cases, new double or triple salts. acs.orgsci-hub.se These investigations are often conducted using techniques like Differential Scanning Calorimetry (DSC) to determine phase transition temperatures. sci-hub.se
Thermodynamics of Solution and Crystallization Processes
The thermodynamics of the solution and crystallization processes govern the energy changes and stability of the system. Key thermodynamic properties of the constituent salts provide insight into their behavior. For magnesium nitrate, extensive data is available.
Thermodynamic models, such as the Brunauer–Emmett–Teller (BET) model and the Pitzer model, are used to simulate and construct phase diagrams from experimental data. nist.govresearchgate.net These models can predict water activity and the solubility of salts in complex aqueous solutions, which is essential for designing and optimizing crystallization processes. researchgate.netresearchgate.net
Table 2: Selected Thermodynamic Properties of Magnesium Nitrate
| Property | Value | Compound |
| Standard Molar Enthalpy of Formation (ΔfH⦵298) | -790.7 kJ/mol | Mg(NO3)2 (anhydrous) wikipedia.org |
| Standard Molar Entropy (S⦵298) | 164 J/(mol·K) | Mg(NO3)2 (anhydrous) wikipedia.org |
| Molar Heat Capacity (Cp) | 141.9 J/(mol·K) | Mg(NO3)2 (anhydrous) wikipedia.org |
| Enthalpy of Solution (ΔsolH) | -89.98 kJ/mol | Mg(NO3)2 (in 400 mol H2O at 18°C) chemister.ru |
The dissolution of magnesium nitrate in water is a highly exothermic process. chemister.ru The study of these thermodynamic parameters is crucial for managing heat effects during industrial-scale crystallization.
Advanced Material Applications and Catalysis
Catalytic Performance of Magnesium Neodymium Nitrate (B79036) and Its Derivatives
The combination of magnesium and neodymium nitrates serves as a foundation for developing sophisticated catalysts. These materials, often in the form of mixed oxides derived from the nitrate salts, exhibit notable performance in various catalytic applications, from organic synthesis to environmental remediation.
A key application of magnesium and neodymium-based materials is in the modification of zeolites, such as ZSM-5, to create highly selective and efficient catalysts. By incorporating a spinel structure of neodymium-magnesium-aluminate (NdxMg1-xAl2O4), synthesized from the nitrate precursors, into a ZSM-5 zeolite matrix, researchers can fine-tune the catalyst's properties for specific reactions. jomardpublishing.com
The catalytic activity of zeolites is intrinsically linked to the nature and concentration of their acidic sites. The introduction of neodymium-magnesium oxide modifiers into HZSM-5 zeolite has a pronounced effect on its acidity. jomardpublishing.com The interaction leads to a reduction in the number of strong Brønsted acid sites (B) and a simultaneous increase in the concentration of medium-strength Lewis acid sites (L). jomardpublishing.com This alteration is crucial, as it shifts the catalytic pathway of certain reactions.
This change in the acidic landscape, characterized by techniques like pyridine (B92270) adsorption, can be quantified by the Brønsted-to-Lewis (B/L) acid site ratio. Studies have shown that by varying the concentration of the Nd-Mg modifier, the B/L ratio can be systematically decreased from 3.61 in the parent HZSM-5 to as low as 0.23. jomardpublishing.com This controlled modification allows for the optimization of catalysts for reactions where Lewis acidity is preferred.
Table 1: Effect of Nd-Mg Spinel Modifier on Acidity of HZSM-5 Zeolite
| Modifier Content (wt.%) | Brønsted/Lewis (B/L) Ratio |
| 0 (Unmodified HZSM-5) | 3.61 |
| 1.0 | 1.15 |
| 3.0 | 0.44 |
| 5.0 | 0.27 |
| 7.0 | 0.23 |
Data sourced from a study on NdxMg1-xAl2O4 modification of HZSM-5. jomardpublishing.com
The tailored acidity and pore structure of Nd-Mg modified ZSM-5 catalysts make them highly effective for specific organic transformations like the disproportionation of ethylbenzene (B125841). jomardpublishing.com This reaction is important for producing p-diethylbenzene (p-DEB), a valuable chemical intermediate. jomardpublishing.com The modification of HZSM-5 with a neodymium-magnesium-aluminium spinel enhances the para-selectivity of the reaction. jomardpublishing.comscispace.com
Research demonstrates that a catalytic composite containing 5% Nd₀.₁Mg₀.₉Al₂O₄ achieves a maximum selectivity to p-DEB of 75.6% with an ethylbenzene conversion of 23.7%. jomardpublishing.comscispace.com This high selectivity is attributed to the optimized balance of acidic sites and modified pore structure, which favors the formation of the para isomer over other isomers. jomardpublishing.com
Table 2: Catalytic Performance in Ethylbenzene Disproportionation
| Catalyst Composition | Ethylbenzene Conversion (%) | p-Diethylbenzene Selectivity (%) |
| 5% Nd₀.₁Mg₀.₉Al₂O₄ / HZSM-5 | 23.7 | 75.6 |
| 7% Nd₀.₁Mg₀.₉Al₂O₄ / HZSM-5 | 17.6 | 71.0 - 75.0 |
Data reflects performance at reaction temperatures of 300–350 °C. jomardpublishing.com
Beyond organic transformations, materials derived from magnesium nitrate are explored for electrocatalytic applications, particularly for the reduction of nitrate to ammonia (B1221849). researchgate.net This process is of significant environmental interest for water remediation. Zero-valent magnesium (Mg⁰) has been identified as a non-toxic and environmentally benign metal with a high reduction potential suitable for this reaction. researchgate.net Studies show that the primary product of nitrate reduction with magnesium is ammonia. researchgate.net
In electrochemical systems, magnesium can act as a mediator in the nitrogen reduction reaction (NRR), where nitrogen is activated on the magnesium surface to form a nitride, which is then converted to ammonia. researchgate.net While much research has focused on lithium, magnesium is being investigated as a more earth-abundant alternative. researchgate.nettubitak.gov.tr The development of efficient photoelectrochemical cells using various metal catalysts for nitrate reduction to ammonia under solar light is also an active area of research, highlighting the potential for these materials in producing clean chemicals. researchgate.net
Development of Catalytic Composites with Zeolites (e.g., ZSM-5)
Precursors for Multifunctional Oxide Materials
Magnesium nitrate and neodymium nitrate are widely used as chemical precursors in the synthesis of advanced oxide materials. jomardpublishing.com The thermal decomposition or calcination of these nitrate salts is a common and effective method to produce high-purity, nanosized metal oxides with controlled morphologies and high specific surface areas. jomardpublishing.comresearchgate.net
For instance, magnesium nitrate is a standard precursor for synthesizing magnesium oxide (MgO) nanoparticles with various structures, including nanoplates and other morphologies. researchgate.net Similarly, neodymium(III) nitrate is employed to prepare neodymium oxide (Nd₂O₃) nanoparticles through methods like homogeneous co-precipitation. sciengine.com The resulting oxide materials are valuable in their own right for applications in ceramics, catalysis, and electronics. sciengine.com The use of magnesium and neodymium nitrates in the synthesis of the NdxMg1-xAl2O4 spinel further illustrates their role as building blocks for complex, multifunctional oxide materials used in catalysis. jomardpublishing.com
Synthesis of Spinel Structures (e.g., NdₓMg₁₋ₓAl₂O₄)
Nitric acid, magnesium neodymium salt is instrumental in the synthesis of complex spinel structures, such as neodymium-doped magnesium aluminate (NdₓMg₁₋ₓAl₂O₄). These materials are of significant interest due to their unique optical, magnetic, and structural properties. The use of the double nitrate salt ensures a homogenous mixture of the dopant (neodymium) and the host matrix component (magnesium), which is crucial for the formation of a uniform spinel phase.
Various synthesis techniques, including sol-gel auto-combustion, co-precipitation, and hydrothermal methods, can be employed, where nitrate salts are preferred precursors. semanticscholar.orgrsc.org In a typical sol-gel process, metal nitrates, including magnesium nitrate and neodymium nitrate (often formed in-situ or used as a double salt), are dissolved in a solvent, and a chelating agent like citric acid is added. The subsequent heating process removes the organic components and initiates the formation of the nanocrystalline spinel structure. researchgate.net
The incorporation of Nd³⁺ ions into the spinel lattice significantly influences its structural parameters. Due to the larger ionic radius of Nd³⁺ (0.99 Å) compared to the ions it may substitute, such as Al³⁺ (0.535 Å) or Mg²⁺ (0.72 Å), lattice distortions are introduced. rsc.org X-ray diffraction (XRD) analysis confirms the formation of the spinel structure and reveals changes in the lattice constant and crystallite size with varying neodymium concentrations. researchgate.netinternationalrasd.org For instance, in related spinel ferrites, the lattice constant has been observed to change as the Nd³⁺ doping concentration is enhanced. internationalrasd.org
Table 1: Impact of Neodymium Doping on Spinel Structure Properties
| Property | Observation with Increased Nd³⁺ Doping | Reference |
|---|---|---|
| Lattice Constant | Trivial changes observed; can increase or decrease depending on the specific spinel system and substitution site. | semanticscholar.orginternationalrasd.org |
| Crystallite Size | Generally observed to decrease, restricting grain growth. | semanticscholar.org |
| X-ray Density | Tends to increase with higher concentrations of neodymium. | semanticscholar.orginternationalrasd.org |
| Phase Purity | Formation of secondary phases (e.g., NdFeO₃ in ferrites) can occur at higher doping concentrations (x ≥ 0.04). | semanticscholar.org |
These structural modifications are fundamental to tailoring the material's properties for specific applications, ranging from catalysts to optical components. researchgate.net
Fabrication of Specialty Glasses and Ceramics with Enhanced Properties
The use of this compound extends to the fabrication of specialty glasses and ceramics where the precise incorporation of neodymium is key to achieving desired optical and mechanical properties. chula.ac.th Neodymium-doped materials are renowned for their applications in laser technology and as optical filters. The double nitrate salt provides an excellent water-soluble precursor that can be easily integrated into glass melts or ceramic powder formulations.
In the fabrication of glass-ceramics, such as magnesium aluminate spinel (MgAl₂O₄), the process often involves controlled crystallization of a precursor glass. chula.ac.th By including magnesium neodymium nitrate in the initial batch, Nd³⁺ ions are uniformly dispersed within the glassy matrix. Subsequent heat treatment protocols for nucleation and crystallization lead to the formation of a composite material with crystalline spinel phases embedded in a residual glass matrix. This method allows for the production of materials with superior properties compared to their polycrystalline ceramic counterparts, such as high transparency and enhanced mechanical strength. chula.ac.th
Research on magnesium aluminum silicate (B1173343) (MAS) glass-ceramics has demonstrated the importance of nucleating agents and controlled heat treatment to develop specific crystalline phases like fluorphlogopite within a glassy matrix, resulting in materials with high thermal stability and excellent electrical insulation properties. researchgate.net The introduction of rare-earth ions like neodymium via nitrate precursors follows similar principles to achieve optically active ceramics.
Table 2: Properties of Specialty Glass-Ceramics
| Material System | Fabrication Method | Key Crystalline Phase | Resulting Properties | Reference |
|---|---|---|---|---|
| Magnesium Aluminate Spinel (MAS) | Infiltration of porous ceramic with molten glass | MgAl₂O₄, Mg₂B₂O₅ | High relative density (>98%), increased flexural strength and hardness. | chula.ac.th |
| Magnesium Aluminum Silicate (MAS) | Sintering with MgF₂ nucleating agent | Fluorphlogopite | High thermal stability, superior electrical insulation, machinability. | researchgate.net |
| Neodymium-doped Phosphate (B84403) Glass | Melt quenching | Amorphous | High gain, low laser threshold, high stimulated emission cross-section. | researchgate.net |
The homogeneity afforded by using the double nitrate salt is crucial for avoiding clustering of Nd³⁺ ions, which can lead to concentration quenching of luminescence and degradation of optical performance.
Development of Phosphor and Laser Materials
Neodymium is a cornerstone element for near-infrared (NIR) solid-state lasers, and its compounds are vital for creating the gain medium. nih.govresearching.cn this compound can be a key ingredient in the synthesis of Nd³⁺-doped phosphors and laser glasses. nih.gov The primary application of Nd³⁺ ions is in lasers based on the ⁴F₃/₂ → ⁴I₁₁/₂ electronic transition, which typically emits around 1.06 μm. researchgate.net
Phosphate and silicate glasses are common hosts for Nd³⁺ ions due to their excellent spectroscopic properties, high solubility for rare-earth ions, and suitability for large-scale production. researching.cnresearchgate.net The synthesis of these laser glasses often involves a melt-quenching technique where high-purity raw materials, including a source of neodymium like neodymium nitrate (often in conjunction with magnesium compounds), are melted at high temperatures and then cooled to form the glass. researching.cn
The local environment around the Nd³⁺ ion, dictated by the glass or crystal host composition, significantly affects the spectroscopic properties. The magnesium ions present in the double salt can act as a co-dopant or modifier in the glass network, influencing the phonon energy of the host and, consequently, the quantum efficiency of the Nd³⁺ luminescence.
Micro-photoluminescence studies of neodymium complexes reveal characteristic emission bands in the NIR region corresponding to electronic transitions from the ⁴F₃/₂ excited state to lower-lying levels. nih.gov
Table 3: Spectroscopic Properties of Nd³⁺ in Laser Glass
| Property | Typical Value/Range | Significance | Reference |
|---|---|---|---|
| Peak Emission Wavelength | 1053 nm (Phosphate), 1061 nm (Silicate) | Determines the laser's operating wavelength. | researching.cn |
| Stimulated Emission Cross-section (σ_em) | (3.6 - 4.74) x 10⁻²⁰ cm² | Influences the gain and efficiency of the laser medium. | researchgate.netresearching.cn |
| Fluorescence Lifetime | Varies with host and Nd³⁺ concentration | Affects energy storage capability and suitability for pulsed operation. | - |
| Quantum Efficiency | Can be as high as 89% in phosphate glasses. | Ratio of emitted photons to absorbed photons, indicating efficiency. | researchgate.net |
The use of nitrate precursors like magnesium neodymium nitrate facilitates the precise doping required to optimize these parameters for high-power laser applications, such as those used in inertial confinement fusion research. researching.cn
Exploration of Magnetic Materials Based on Neodymium Double Nitrates
The class of rare-earth double nitrates, with the general formula X₂Y₃(NO₃)₁₂·24H₂O, has been a subject of intense study for its interesting magnetic properties at low temperatures. aip.org Neodymium magnesium nitrate is a canonical example within this family. aip.orgaip.org The magnetic behavior is dominated by the 4f electrons of the neodymium ions, which are shielded by outer electron shells, resulting in sharp spectral lines and well-defined magnetic energy levels. aip.org
Paramagnetic resonance experiments and studies of the Zeeman effect on crystals of neodymium magnesium nitrate have been crucial in understanding its electronic structure and magnetic interactions. aip.orgosti.gov These studies interpret the experimental data in terms of a crystalline electric field of predominantly icosahedral symmetry, with a small trigonal distortion. aip.orgaip.org This field splits the energy levels of the Nd³⁺ ion, leading to magnetic anisotropy.
Research by Judd and Wong provided detailed analysis of the g-factors, which describe the splitting of energy levels in a magnetic field. aip.org
Table 4: Zeeman Effect g-factors for Energy Levels in Neodymium Magnesium Nitrate | Energy Level | g_|| (parallel to crystal axis) | g_⊥ (perpendicular to crystal axis) | Reference | | :--- | :--- | :--- | :--- | | S1 | 5.38 | 0.27 | aip.org | | S2 | 1.15 | 3.44 | aip.org |
These parameters are derived from the observed splitting of sharp absorption lines in the presence of an external magnetic field and are fundamental to constructing a theoretical model of the material's magnetism. aip.org Further studies on related double nitrate crystals, such as those involving manganese, have explored the exchange interactions between nearest-neighbor metal ions, providing insight into the potential for magnetic ordering at very low temperatures. aps.org The detailed understanding of these magnetic properties makes neodymium double nitrates model systems for studying crystal field theory and magnetic interactions in rare-earth compounds.
Theoretical and Computational Chemistry Studies
Molecular Dynamics Simulations for Solution Behavior and Crystal Growth Phenomena
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of material behavior. This technique is ideal for studying the compound's properties in solution and the mechanisms of its crystallization.
For an aqueous solution of nitric acid, magnesium neodymium salt, MD simulations can reveal:
Hydration Shell Structure : MD can determine the number of water molecules in the first and second hydration shells of the Mg²⁺ and Nd³⁺ ions and the structure of water around the nitrate (B79036) anions. nih.gov Ab initio MD simulations of Mg(NO₃)₂ solutions have shown that Mg²⁺ is strongly hydrated, typically by six water molecules in an octahedral arrangement, and that this hydration shell is structurally rigid. nih.govrsc.org
Ion Pairing : Simulations can predict the tendency of the ions to form contact ion pairs (Mg-NO₃), solvent-shared ion pairs (Mg-H₂O-NO₃), or remain as free ions. For magnesium nitrate and chloride, studies suggest that contact ion pairs are generally not favored in solution, with the magnesium ion preferring to maintain its primary hydration shell. osu.edursc.org
Dynamics : MD simulations can calculate dynamic properties such as the residence time of water molecules in the hydration shells and the diffusion coefficients of the different ionic species. nih.gov
Regarding crystal growth, MD simulations can bridge the gap between solution behavior and solid-state structure. Simulations can model the initial stages of nucleation, where ions and small clusters aggregate from a supersaturated solution. researchgate.net By simulating the solidification process at different cooling rates, MD can provide insights into how the final crystal structure and morphology develop from the melt or solution. researchgate.net Classical theories of crystal growth describe a process of monomer-by-monomer addition to a growing crystal face, whereas nonclassical theories involve the aggregation of pre-nucleated nanocrystals. researchgate.net MD simulations can help distinguish between these potential pathways.
Quantum Chemical Calculations for Coordination Geometries and Energies
Quantum chemical calculations, including DFT and other ab initio methods, are essential for determining the preferred coordination environments of the metal ions in the compound. mdpi.com These calculations provide precise information on bond lengths, bond angles, and the relative energies of different possible structures (isomers).
For this compound, key questions that can be addressed include:
Coordination Number and Geometry : Calculations can determine the most stable coordination numbers for Mg²⁺ and Nd³⁺. Mg²⁺ typically favors a six-coordinate octahedral geometry. rsc.org Lanthanides like Nd³⁺ have more flexible coordination requirements and can exhibit higher coordination numbers (e.g., 8, 9, or 10), often with nitrate acting as a bidentate ligand (chelating through two oxygen atoms). Studies on other tetravalent f-block nitrates show the formation of hexanitrato complexes like [M(NO₃)₆]²⁻. acs.org
Ligand Competition : In a hydrated salt, both water molecules and nitrate anions will compete for coordination sites around the metal cations. Quantum calculations can determine the relative binding energies to predict whether nitrate will directly coordinate to the metals or remain as a counter-ion outside the primary coordination sphere.
Energetics of Isomers : Different arrangements of the Mg²⁺, Nd³⁺, and NO₃⁻ ions in the crystal lattice are possible. By calculating the total energy of various plausible crystal structures, quantum chemistry can predict the most thermodynamically stable polymorph. For instance, calculations on metal-histidine complexes have been used to determine the relative stability of different coordination geometries. mdpi.com
The optical and magnetic properties of the compound are intimately linked to the local symmetry of the Nd³⁺ ion, which is dictated by its coordination geometry. Early studies used crystal field theory to interpret the optical absorption spectrum of neodymium magnesium nitrate, assuming a specific site symmetry (C₃ᵥ) to explain the observed energy level splittings. capes.gov.br Modern quantum chemical calculations provide a more powerful and accurate framework for determining these structures and their resulting properties from first principles.
Advanced Characterization Techniques for Complex Nitrate Systems
Thermal Analysis Techniques: Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are cornerstone techniques for investigating the thermal stability and decomposition pathways of materials like magnesium neodymium nitrate (B79036). TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference, revealing exothermic and endothermic events.
Studies on related compounds, such as magnesium nitrate hexahydrate and neodymium nitrate hexahydrate, provide a framework for understanding the thermal behavior of the mixed salt. The thermal decomposition of these hydrated nitrates is a multi-stage process. icm.edu.pl
Detailed Research Findings:
Dehydration: The initial weight loss observed in TGA is typically attributed to the evaporation of coordinated water molecules. For instance, in magnesium nitrate, this occurs at temperatures up to approximately 170°C. researchgate.net Neodymium nitrate hexahydrate melts in its own water of crystallization around 328 K (55°C) before subsequent decomposition.
Decomposition of Nitrate: Following dehydration, the nitrate groups decompose. This process can be complex, involving the formation of intermediate oxynitrates and the release of gaseous products like nitrogen oxides (NOx), oxygen, nitric acid, and water. icm.edu.pl For magnesium compounds, a significant weight loss between 240°C and 730°C corresponds to the complete decomposition of the nitrate groups and the formation of magnesium oxide (MgO). researchgate.net The decomposition of ammonium (B1175870) nitrate, for which magnesium nitrate can act as an inhibitor, shows a major exothermic peak around 291.5°C. icm.edu.pl
Formation of Metal Oxides: The final solid product of the thermal decomposition at high temperatures (e.g., above 730°C for magnesium compounds) is typically the corresponding metal oxide. researchgate.net In the case of magnesium neodymium nitrate, a mixed oxide of magnesium and neodymium would be the expected final residue.
The DTA curve complements the TGA data by identifying whether the decomposition steps are endothermic or exothermic. The dehydration process is endothermic, while the decomposition of the nitrate moiety is often a strong exothermic event. icm.edu.pl For example, DTA curves for magnesium ferrite (B1171679) precursors show exothermic peaks between 215°C and 500°C, related to the decomposition of nitrate and organic groups. researchgate.net
Table 1: Illustrative Thermal Decomposition Stages for Hydrated Metal Nitrates
| Temperature Range | Event | Mass Loss (TGA) | DTA Peak |
| ~50°C - 200°C | Dehydration (Loss of H₂O) | Significant | Endothermic |
| ~240°C - 500°C | Nitrate Decomposition | Major | Exothermic |
| > 500°C | Formation of stable metal oxide | Plateau | None |
Note: The exact temperatures and mass loss percentages are dependent on factors like heating rate and atmosphere. This table is a generalized representation based on related compounds. icm.edu.plresearchgate.netresearchgate.net
Electron Microscopy: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphological and Nanoscale Characterization
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the surface morphology, particle size, and shape of materials derived from magnesium neodymium nitrate. SEM provides high-resolution images of the sample's surface, while TEM allows for the characterization of the internal structure and particle size at the nanoscale.
While direct SEM/TEM studies on nitric acid, magnesium neodymium salt are not prevalent, extensive research on magnesium oxide (MgO) nanoparticles synthesized using magnesium nitrate as a precursor offers significant insights into the potential morphologies achievable. mdpi.comnih.gov The morphology of the final product is highly dependent on the synthesis conditions, such as the fuel used in combustion synthesis or the type of plant extract in green synthesis. mdpi.com
Detailed Research Findings:
Diverse Morphologies: MgO nanoparticles synthesized from magnesium nitrate have exhibited a wide array of shapes, including spherical, rod-like, lamellar, needle-like, plate-like, and flower-like structures. mdpi.comnih.gov For example, sol-gel synthesis can produce uniform plate-like structures with sizes around 70 nm, while hydrothermal methods can yield flower-like morphologies with particle sizes of approximately 60 nm. nih.gov
Nanoscale Dimensions: These techniques confirm the formation of materials in the nanometer range. Crystallite sizes as small as 7.5 nm to 22 nm have been reported for MgO derived from magnesium nitrate. mdpi.com TEM analysis can further reveal the internal structure, such as the tubular morphology observed in some MgO nanoparticles with outer diameters of ~78 nm. mdpi.com
Table 2: Reported Morphologies of Nanoparticles from Magnesium Nitrate Precursors
| Synthesis Method | Resulting Morphology | Typical Size Range | Source(s) |
| Solution Combustion | Spherical | ~22 nm | mdpi.com |
| Sol-Gel | Plate-like | ~70 nm | nih.gov |
| Hydrothermal | Flower-like | ~60 nm | nih.gov |
| Green Synthesis | Spherical | ~86 nm | nih.gov |
| Chemical Co-precipitation | Varies (e.g., tubular) | < 20 nm to ~78 nm | mdpi.com |
Surface Area and Porosity Measurements: Brunauer-Emmett-Teller (BET) Analysis
The Brunauer-Emmett-Teller (BET) method is the standard technique for determining the specific surface area of a solid material. measurlabs.com It involves measuring the physical adsorption of a gas (typically nitrogen) onto the surface of the material at cryogenic temperatures. iitk.ac.in The surface area and porosity are critical parameters for applications such as catalysis, adsorption, and sensing, as they influence the material's reactivity and interaction with its environment.
For materials derived from the thermal decomposition of magnesium neodymium nitrate, such as mixed oxides, BET analysis provides crucial data on their textural properties.
Detailed Research Findings:
High Surface Area: Nanomaterials synthesized from nitrate precursors can exhibit high specific surface areas. For example, MgO nanoparticles prepared from magnesium nitrate have shown specific surface areas exceeding 100 m²/g, with some methods achieving values as high as 138 m²/g. mdpi.com
Pore Structure: Beyond surface area, gas adsorption analysis can provide information on pore volume and pore size distribution. researchgate.net This is described by the adsorption-desorption isotherm shape, which can classify the material as microporous, mesoporous, or macroporous.
Influence of Synthesis: The final surface area is heavily influenced by the preparation method. For instance, using a hard-templating method with magnesium nitrate solution resulted in high-surface-area MgO. researchgate.net The calcination temperature and atmosphere during the conversion of magnesium neodymium nitrate to its oxide form would be critical variables affecting the final surface area and porosity.
Table 3: Example BET Surface Area Data for MgO from Magnesium Nitrate
| Synthesis Method | Fuel/Template | Specific Surface Area (m²/g) | Source(s) |
| Sol-gel/Combustion | Citric Acid | Not specified, but smallest crystallite size | mdpi.com |
| Sol-gel | - | 138 | mdpi.com |
| Combustion | Urea (B33335) | >100 | mdpi.com |
| Hard-Templating | Mesoporous Carbon | High SSA (value not specified) | researchgate.net |
Advanced Spectroscopic Methods (beyond standard IR/UV-Vis/Raman)
To probe the intricate electronic structure and chemical transformations of complex nitrates, advanced spectroscopic techniques that offer element-specific information or track reaction pathways are employed.
Synchrotron-based X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique for investigating the local atomic and electronic structure of materials in any state. springernature.com The high intensity and tunability of synchrotron radiation allow for the detection of dilute elements and the study of materials under various conditions. diamond.ac.uk XAS is divided into two regions: X-ray Absorption Near-Edge Structure (XANES), which provides information on the oxidation state and coordination geometry of the absorbing atom, and Extended X-ray Absorption Fine Structure (EXAFS), which reveals details about the bond distances, coordination number, and identity of neighboring atoms. nih.gov
Detailed Research Findings:
Probing the Neodymium Environment: For magnesium neodymium nitrate, XAS at the Nd LIII-edge can precisely determine the local environment around the neodymium ions. researchgate.net EXAFS studies on other Nd-doped materials have successfully determined the coordination of Nd with surrounding oxygen atoms, including bond distances to the first and second coordination shells. kent.ac.uk This would be invaluable for understanding how Mg²⁺ ions influence the Nd³⁺ coordination sphere in the mixed salt.
Determining Oxidation States: XANES is highly sensitive to the formal oxidation state of the absorbing element. nih.gov In the magnesium neodymium nitrate system, XANES at the Nd and Mg edges can confirm the +3 and +2 oxidation states, respectively, and track any changes during thermal decomposition or chemical reactions.
Characterizing Derived Materials: When magnesium neodymium nitrate is used as a precursor to synthesize mixed oxides, XAS can characterize the final structure. It can confirm the incorporation of Nd into the MgO lattice or the formation of separate neodymium oxide phases. researchgate.net Spatially resolved operando XAS could even map the distribution and chemical state of Pt and Ce during reactions on catalysts prepared from nitrate precursors. acs.org
Isotopic labeling, particularly using the stable ¹⁵N isotope, is a sophisticated method to trace the fate of nitrogen-containing species during chemical or biological processes. researchgate.net When coupled with vibrational spectroscopy (FTIR or Raman), it allows for the unambiguous assignment of spectral features and the elucidation of reaction mechanisms. The substitution of ¹⁴N with the heavier ¹⁵N isotope causes a predictable shift in the vibrational frequencies of the nitrate group. mdpi.com
Detailed Research Findings:
Tracking Nitrate Transformations: By synthesizing magnesium neodymium nitrate with ¹⁵N-labeled nitrate (¹⁵NO₃⁻), one can precisely follow the decomposition pathway of the nitrate anion using FTIR or Raman spectroscopy. whiterose.ac.ukresearchgate.net The characteristic peaks of ¹⁵NO₃⁻ are shifted to lower wavenumbers compared to ¹⁴NO₃⁻, allowing them to be distinguished from any background atmospheric nitrogen or other nitrogen sources. mdpi.com
Identifying Intermediates and Products: This technique is powerful for identifying reaction intermediates and final products. For example, in studies of nitrate reduction, ¹⁵N labeling has been used to differentiate between the production of ¹⁵NH₄⁺ and ¹⁵N₂O from the labeled precursor, distinguishing them from background ¹⁴N species. whiterose.ac.uk This would be directly applicable to analyzing the gaseous products evolved during the thermal decomposition of ¹⁵N-labeled magnesium neodymium nitrate.
Quantitative Analysis: The spectral shifts can be used for quantitative analysis. The ratio of ¹⁵N/¹⁴N can be determined, providing a way to measure reaction rates and pathway distributions. mdpi.com For example, FTIR-ATR has been used to quantify ¹⁵NO₃⁻ content in water based on the shift of the nitrate absorption peak. mdpi.com
Advanced Magnetic Measurements: Superconducting Quantum Interference Device (SQUID) and Vibrating Sample Magnetometer (VSM)
The magnetic properties of materials containing paramagnetic ions like neodymium (Nd³⁺) are of significant interest. Vibrating Sample Magnetometry (VSM) and Superconducting Quantum Interference Device (SQUID) magnetometry are highly sensitive techniques used to characterize these properties. ucsb.edumeasurlabs.com VSM measures the magnetic moment of a sample by vibrating it in a uniform magnetic field and detecting the induced voltage in pickup coils. txemm.comstanfordmagnets.com SQUID magnetometers offer even higher sensitivity, capable of measuring extremely weak magnetic fields, making them ideal for materials with low magnetic moments or for measurements at very low temperatures. wikipedia.orgumaine.edu
Detailed Research Findings:
Characterizing Magnetic Behavior: These techniques are used to measure fundamental magnetic properties such as magnetic susceptibility, magnetization as a function of temperature and applied magnetic field, and magnetic hysteresis. measurlabs.comtxemm.com This allows for the classification of the material as paramagnetic, ferromagnetic, or antiferromagnetic. Neodymium-containing compounds are well-known for their strong magnetic properties. ucsb.edu
Probing Ion Interactions: The magnetic behavior of magnesium neodymium nitrate is determined by the Nd³⁺ ions. A study of Nd₂Mg₃(NO₃)₁₂·24H₂O interpreted its optical and magnetic properties, indicating that the magnetic behavior arises from the crystal field splitting of the Nd³⁺ energy levels. capes.gov.br SQUID and VSM measurements can probe the magnetic interactions between these ions.
Nanoparticle Magnetism: For magnetic nanoparticles derived from magnesium neodymium nitrate, VSM and SQUID are essential for characterizing their properties. mdpi.com These measurements can reveal phenomena like superparamagnetism, where nanoparticles exhibit magnetic behavior only in the presence of an external field, which is a desirable property for many biomedical and data storage applications.
Separation Science and Industrial Relevance of Rare Earth Magnesium Nitrates
Fractional Crystallization as a Method for Rare Earth Element Separation
Fractional crystallization was one of the earliest and most laborious methods used to isolate and purify lanthanides. wikipedia.orguidaho.edu The technique relies on the small differences in the solubility of the salts of adjacent rare earth elements. wikipedia.org By repeatedly dissolving a mixture of salts and allowing them to partially crystallize, the element forming the least soluble salt becomes concentrated in the solid phase, while the more soluble ones remain in the solution.
Historically, double nitrate (B79036) salts, specifically rare earth magnesium nitrates with the general formula Ln₂(Mg(NO₃)₂)₃·24H₂O, were employed for this purpose. ubc.caosti.gov This process required a vast number of repetitive crystallization steps to achieve a reasonable degree of separation, making it an extremely slow and painstaking endeavor. wikipedia.org The slight variation in ionic radius across the lanthanide series leads to minor differences in the lattice energy of their respective double salts, which in turn affects their solubility, forming the fundamental basis for this separation method. wikipedia.org
Fractional crystallization using the double magnesium nitrate method was historically applied to separate the so-called "didymium" into its constituent elements, praseodymium and neodymium. wikipedia.org The separation of neodymium from its adjacent lanthanides, particularly praseodymium, is one of the most challenging splits due to their very similar chemical behaviors. uidaho.edu
In the fractional crystallization process, the magnesium neodymium nitrate salt would be crystallized from a nitric acid solution containing a mixture of rare earths. Due to slight differences in solubility, the crystals would be marginally enriched in one element over another. By repeating the process hundreds or even thousands of times, a gradual separation could be achieved, eventually yielding neodymium of higher purity. While effective in demonstrating the existence of separate elements, the process was inefficient for producing large quantities of the high-purity neodymium demanded by modern industries. uidaho.edu
Over time, fractional crystallization has been largely superseded by more efficient and economical industrial methods. The primary techniques for rare earth separation can be compared based on their principles, efficiency, and scalability.
| Methodology | Principle | Advantages | Disadvantages |
| Fractional Crystallization | Exploits slight differences in the solubility of rare earth salts (e.g., double magnesium nitrates). wikipedia.org | Simple concept; can be performed with basic equipment. | Extremely slow and labor-intensive; requires a very large number of stages; low throughput. wikipedia.orguidaho.edu |
| Ion Exchange Chromatography | Separates ions based on their differing affinities for an ion-exchange resin. | Capable of producing very high-purity elements (>99.99%). wikipedia.org | Low throughput; can be slow and costly for industrial-scale production. uidaho.edu |
| Solvent Extraction | Uses two immiscible liquids (aqueous and organic) to selectively transfer a target REE from one phase to the other based on its chemical affinity for an extractant. uidaho.edu | High throughput; continuous and economical for large-scale production; current industrial standard. uidaho.edumdpi.com | Requires a significant number of stages for adjacent REEs; generates large volumes of chemical waste; complex flowsheets. mdpi.comosti.gov |
Historically, the transition from fractional crystallization to ion exchange was driven by the need for higher purity materials. Subsequently, the increasing demand for rare earths led to the dominance of solvent extraction, which offered the high throughput necessary for commercial production. uidaho.edu
Solvent Extraction Applications for Metal Ions in Complex Nitric Acid Matrices
Solvent extraction is the cornerstone of modern industrial rare earth separation. uidaho.edumdpi.com The process involves dissolving the mixed rare earth material, often from ores, in an acid to create an aqueous feed solution. For many processes, nitric acid is the acid of choice, creating a complex matrix of metal nitrate ions in solution. nih.govyoutube.com An immiscible organic phase, containing a specific extractant diluted in a carrier like kerosene, is then mixed with the aqueous phase. uidaho.eduresearchgate.net
The extractant selectively forms a complex with certain rare earth ions, pulling them from the aqueous nitric acid solution into the organic phase. uidaho.edu The efficiency of this transfer depends on factors such as the pH of the aqueous solution, the concentration of the extractant, and the specific rare earth element. researchgate.net For instance, a study on separating light rare earths from a nitric acid solution using the extractant D2EHPA found that extraction efficiency decreased with increasing acid concentration but increased with higher D2EHPA concentration. researchgate.net The study achieved extraction percentages of 99.7% for Neodymium and 99.4% for Lanthanum from 0.1 M HNO₃ using 1.0 M D2EHPA. researchgate.net
Synergistic solvent systems are also employed to enhance separation. One study demonstrated that mixtures of methyltri-n-octylammonium nitrate (TOMANO₃) and tri-n-butyl phosphate (B84403) (TBP) could effectively separate La(III), Ce(III), Pr(III), and Nd(III) in a nitric acid matrix. nih.gov
Table 1: Separation Factors (β) for Light REE Pairs in a TOMANO₃-TBP/Nitric Acid System
| REE Pair | Separation Factor (β) | Conditions |
| La(III)/Pr(III) | ~1.1–1.6 | Pr(III) is preferentially extracted. |
| Ce(III)/Pr(III) | ~1.5–2.3 | Pr(III) is preferentially extracted. |
| Pr(III)/Nd(III) | ~1.3–1.5 | Nd(III) is preferentially extracted. |
| Data derived from studies on solvent extraction using TOMANO₃-TBP mixtures in dodecane (B42187) from nitric acid solutions. nih.gov |
Due to the small separation factors between adjacent elements, hundreds of mixer-settler stages are often required in a counter-current cascade to achieve high-purity products. mdpi.comnih.gov
Future Prospects in Rare Earth Recovery, Recycling, and Sustainable Chemistry
The future of rare earth element supply is increasingly focused on sustainability, which involves improving the efficiency of primary extraction and, crucially, developing a robust circular economy through recovery and recycling. globalardour.co.ukeos.org The demand for REEs, particularly neodymium for high-performance magnets in electric vehicles and wind turbines, is projected to increase significantly. eos.orgmdpi.com This rising demand, coupled with the environmental impact and geopolitical complexities of mining, makes recycling an essential strategy. globalardour.co.uksciencenews.org
Future advancements are expected in several key areas:
Advanced Hydrometallurgy: This includes the development of more selective and efficient solvent extraction processes. Research into novel extractants and "greener" diluents, such as ionic liquids, aims to reduce the large volumes of chemical waste generated by current methods. globalardour.co.ukrsc.org Using ionic liquids instead of conventional solvents like n-dodecane has been shown to greatly enhance the extraction efficiency of rare earths from nitric acid solutions. rsc.org
Recycling Technologies: Efficiently recovering rare earths from end-of-life products like permanent magnets and electronics is a major goal. mdpi.comsciencenews.org Technologies such as membrane solvent extraction are being developed to provide a continuous, single-step process for separating and recovering REEs from dissolved waste streams with lower chemical and energy consumption. youtube.com
Sustainable Chemistry: The development of green and sustainable extraction technologies aims to minimize the use of hazardous chemicals and reduce energy consumption. mdpi.com Approaches like bioleaching, which uses microorganisms to extract metals, offer a potential alternative to harsh acid leaching. globalardour.co.uk
By 2025, it is anticipated that a significant portion of recycled rare earth elements will come from clean technologies reaching their end-of-life, marking a tipping point towards greater circularity in the REE supply chain. illuminem.com These innovations are vital for ensuring a stable and environmentally responsible supply of critical elements like neodymium for future technologies. mdpi.com
Future Research Directions and Emerging Trends in Nitric Acid, Magnesium Neodymium Salt
The field of advanced materials is continually seeking compounds with unique properties for specialized applications. Nitric acid, magnesium neodymium salt, a heterometallic compound, stands at the intersection of rare-earth and alkaline-earth chemistry, offering potential for novel optical, magnetic, and catalytic functionalities. Future research is poised to explore its synthesis, characterization, and application through innovative and sustainable methodologies.
Q & A
Q. What stoichiometric calculations are essential for synthesizing magnesium nitrate from magnesium oxide and nitric acid?
To synthesize magnesium nitrate, the reaction equation is: Key steps include:
- Calculating nitric acid mass using its concentration (e.g., 20% solution in 60 g yields 12 g HNO₃) .
- Determining molar masses (63 g/mol for HNO₃, 148 g/mol for Mg(NO₃)₂) and solving proportions for product yield (e.g., 14.1 g Mg(NO₃)₂ from 12 g HNO₃) .
- Validating purity via gravimetric analysis or inductively coupled plasma (ICP) standards .
Q. How can ICP-OES be optimized to quantify magnesium and neodymium in nitric acid, magnesium neodymium salt?
- Prepare test solutions in 2–5% nitric acid to stabilize metal ions and avoid precipitation .
- Use certified ICP standards (e.g., 1000 μg/mL Mg and Nd in nitric acid) for calibration curves .
- Account for matrix effects by matching the acid concentration of standards and samples .
Q. What experimental precautions are critical when handling hygroscopic magnesium salts in synthesis?
- Store anhydrous magnesium salts in airtight containers at 80–300°C to prevent hydration .
- Monitor reaction stoichiometry to avoid excess nitric acid, which can alter salt hydration states .
Advanced Research Questions
Q. How do solubility discrepancies arise for this compound in varying nitric acid concentrations?
- Solubility data (IUPAC) show that Mg-Nd nitrate solubility in water decreases with increasing nitric acid concentration due to common-ion effects .
- At 20°C, solubility in 5% HNO₃ is \sim343 g/L, dropping to 185 g/L in 20% HNO₃ .
- Contradictions may stem from incomplete dissociation of Nd³⁺ and Mg²⁺ in high ionic strength solutions; use speciation modeling (e.g., Pitzer equations) to reconcile data .
Q. What separation techniques resolve co-crystallization of magnesium and neodymium nitrates during purification?
- Ion exchange : Load a nitric acid solution onto a cation-exchange resin (e.g., sulfonated styrene-divinylbenzene). Elute with EDTA or nitrilotriacetic acid (NTA) to separate Nd³⁺ (higher stability constant) from Mg²⁺ .
- Emulsion liquid membranes : Use CYANEX® 572 or TOPO/DNPPA carriers in nitric acid systems to selectively extract Nd³⁺, achieving >95% separation efficiency .
Q. How does the presence of lanthanum or cerium impurities affect the crystallization of magnesium neodymium nitrate?
- Lanthanum forms insoluble double salts (e.g., La(NO₃)₃·NH₄NO₃) that co-precipitate with Mg-Nd nitrate, requiring pre-treatment with ammonium oxalate to remove La³⁺ .
- Cerium(IV) hydroxide precipitates at pH 3–4, while Nd³⁺ remains soluble; adjust pH during neutralization to isolate Ce impurities .
Methodological Guidance for Data Contradictions
Q. How to validate conflicting reports on the thermal stability of this compound?
- Conduct thermogravimetric analysis (TGA) under inert and oxidative atmospheres.
- Compare decomposition steps: Mg(NO₃)₂ decomposes at \sim400°C to MgO, while Nd(NO₃)₃ decomposes at \sim600°C to Nd₂O₃ .
- Discrepancies may arise from hydration states; pre-dry samples at 120°C for 24 hours .
Q. What strategies mitigate interference from transition metals in ICP-OES analysis of Mg-Nd nitrate?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
